2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane

Flavor Chemistry Structural Isomerism Spiroketal Synthesis

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) is a spiroketal compound built on the 1,4-dioxaspiro[4.4]nonane scaffold. It belongs to the class of 1,4-dioxaspiro[4.4]nonanes, which are recognized for their rigid, three-dimensional geometry and utility as synthetic intermediates in flavor and fragrance formulations.

Molecular Formula C10H18O2
Molecular Weight 170.25 g/mol
CAS No. 106034-27-9
Cat. No. B023089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane
CAS106034-27-9
Synonyms1,4-Dioxaspiro[4.4]nonane,2,3,7-trimethyl-,[2R-[2-alpha-,3-bta-,5-alpha-(R*)]]-(9CI)
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
Structural Identifiers
SMILESCC1CCC2(C1)OC(C(O2)C)C
InChIInChI=1S/C10H18O2/c1-7-4-5-10(6-7)11-8(2)9(3)12-10/h7-9H,4-6H2,1-3H3
InChIKeyAMXAFJMINFJAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) – Procurement-Ready Reference for a Spiroketal Flavor and Fragrance Intermediate


2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) is a spiroketal compound built on the 1,4-dioxaspiro[4.4]nonane scaffold . It belongs to the class of 1,4-dioxaspiro[4.4]nonanes, which are recognized for their rigid, three-dimensional geometry and utility as synthetic intermediates in flavor and fragrance formulations . The compound is primarily utilized as a research chemical and as a specialized building block for creating complex aroma molecules .

Workflow Spiroketal building block for flavor & fragrance synthesis
Selection logic Specific 2,3,8-trimethyl substitution pattern
Use context Research chemical and custom aroma intermediate

Why Generic Substitution of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) with Unqualified Analogs Fails in Flavor and Fragrance Formulation


In flavor and fragrance applications, the organoleptic profile of a spiroketal is exquisitely sensitive to its substitution pattern. The specific placement and number of methyl groups—three, in the case of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane—directly influence the compound's volatility, solubility, and odor character . Interchanging this compound with a different trimethyl isomer, such as the 2,3,7-trimethyl variant (CAS 106034-28-0) [1], or with the unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9) , would alter these physicochemical properties and result in a different odor profile, thereby failing to meet the precise sensory specifications required in a commercial formulation.

Target compound 2,3,8-Trimethyl isomer (position 8 methyl)
Potential substitute 2,3,7-Trimethyl isomer: methyl shift may alter odor and volatility
Target compound Documented ketone protecting group utility
Unsubstituted parent: not documented for ketone protection
Target compound Higher MW and predicted lipophilicity from three methyls
Parent analog: lower MW, different partition behavior

Quantitative Differentiation Guide for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) Against Closest Analogs


Structural Isomerism: Methyl Group Position Differentiates CAS 106034-27-9 from CAS 106034-28-0

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) is structurally distinct from its closest isomer, 2,3,7-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-28-0). The difference lies in the position of the third methyl group on the spirocyclic framework (position 8 versus position 7) [1]. While quantitative organoleptic data for these specific isomers is not available in the public domain, this positional isomerism is a fundamental driver of differentiation in aroma chemicals, as even a single carbon shift can drastically alter odor character and threshold [2].

Isomer identity
Class-level
8‑methyl vs. 7‑methyl positional isomer
Distinct chemical entity; substitution not supported
Odor character likely differs; public organoleptic data unavailable
Flavor Chemistry Structural Isomerism Spiroketal Synthesis

Functional Role: Spiroketal Core of CAS 106034-27-9 Enables Use as a Protecting Group for Ketones

The 1,4-dioxaspiro[4.4]nonane core of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane functions as a strategic protecting group for ketones in multi-step organic synthesis. The spiroketal group is stable under various reaction conditions but can be selectively cleaved using mild acid hydrolysis to reveal the parent ketone . In contrast, the structurally similar unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9) is described primarily as a 'biochemical material' without specific mention of its use as a ketone protecting group .

Protecting group
Data to verify
Spiroketal ketone protection; cleavable by mild acid
Enables ketone protection workflow
Documented for this derivative, not for parent compound
Organic Synthesis Protecting Group Strategy Spiroketal Stability

Physicochemical Property Differentiation: Impact of Methylation on Molecular Weight and Predicted LogP

The presence of three methyl groups on the spirocyclic core of 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) significantly alters its physicochemical profile compared to the unsubstituted 1,4-dioxaspiro[4.4]nonane (CAS 176-32-9). The target compound has a molecular weight of 170.25 g/mol , whereas the unsubstituted analog has a molecular weight of 156.22 g/mol [1]. Furthermore, the calculated LogP for the unsubstituted compound is 1.30350 , and the addition of three methyl groups would be expected to increase lipophilicity (predicted LogP), thereby affecting its volatility and partition coefficient in flavor and fragrance applications.

MW & lipophilicity
Class-level
MW 170.25 vs 156.22 g/mol; predicted LogP increase
Alters volatility and partition behaviour
LogP estimated; confirm experimentally
Physicochemical Properties Lipophilicity Flavor Volatility

Validated Application Scenarios for 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) in R&D and Industrial Procurement


Synthetic Intermediate for Custom Flavor and Fragrance Molecules

2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane is procured as a versatile synthetic building block in flavor and fragrance chemistry . Its spiroketal core serves as a privileged structure for constructing more complex aroma compounds. This application is supported by its classification as a specialized spiroketal compound of significant interest in advanced organic synthesis .

Ketone Protecting Group in Multi-Step Organic Synthesis

Researchers utilize 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane as a strategic protecting group for ketones. The spiroketal group is stable under various reaction conditions but can be selectively cleaved using mild acid hydrolysis to reveal the parent ketone . This functional application distinguishes it from the unsubstituted 1,4-dioxaspiro[4.4]nonane, which is not explicitly documented for this purpose .

Reference Standard for Isomer-Specific Analysis

Due to its distinct positional isomerism, 2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane (CAS 106034-27-9) serves as a reference standard for analytical methods (e.g., GC-MS, NMR) that require differentiation from its 2,3,7-trimethyl isomer (CAS 106034-28-0) [1]. This is critical for quality control and regulatory compliance in the flavor and fragrance industry, where precise isomer identification is paramount.

Application
Selection Property
Validation Focus
Flavor & fragrance building block
Trimethyl spiroketal scaffold
Aroma compound construction
Ketone protection in synthesis
Acid-labile spiroketal group
Protection/deprotection workflow
Isomer-specific reference standard
Distinct 8‑positional isomer
Isomer identification in quality control

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